molecular formula C14H13N3OS B11727242 3-[(E)-[(4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea

3-[(E)-[(4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea

Cat. No.: B11727242
M. Wt: 271.34 g/mol
InChI Key: IIKOSSZBVGWABG-GDNBJRDFSA-N
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Description

3-[(E)-[(4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea is a Schiff base compound derived from the condensation of 4-hydroxybenzaldehyde and phenylthiourea. Schiff bases are known for their wide range of applications in various fields due to their versatile chemical properties.

Preparation Methods

The synthesis of 3-[(E)-[(4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea typically involves the reaction of 4-hydroxybenzaldehyde with phenylthiourea in an appropriate solvent under reflux conditions. The reaction is usually carried out in ethanol or methanol, and the product is obtained after purification by recrystallization .

Chemical Reactions Analysis

3-[(E)-[(4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: It has been investigated for its potential use as a therapeutic agent due to its ability to inhibit certain enzymes.

    Industry: The compound is used in the synthesis of other chemical compounds and materials

Mechanism of Action

The mechanism of action of 3-[(E)-[(4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea involves its interaction with specific molecular targets. For instance, it can inhibit the activity of urease by binding to the enzyme’s active site, thereby preventing the hydrolysis of urea. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its biological activities .

Comparison with Similar Compounds

3-[(E)-[(4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea can be compared with other Schiff bases and thiourea derivatives:

Properties

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

1-[(Z)-(4-hydroxyphenyl)methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C14H13N3OS/c18-13-8-6-11(7-9-13)10-15-17-14(19)16-12-4-2-1-3-5-12/h1-10,18H,(H2,16,17,19)/b15-10-

InChI Key

IIKOSSZBVGWABG-GDNBJRDFSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C\C2=CC=C(C=C2)O

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)O

Origin of Product

United States

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